REACTION_CXSMILES
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S(=O)(=O)(O)O.[Cl:6][C:7]1[C:14]([Cl:15])=[CH:13][CH:12]=[CH:11][C:8]=1[CH:9]=[O:10].[N+:16]([O-])([OH:18])=[O:17]>C(OC)(C)(C)C>[Cl:6][C:7]1[C:14]([Cl:15])=[CH:13][CH:12]=[C:11]([N+:16]([O-:18])=[O:17])[C:8]=1[CH:9]=[O:10]
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Name
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|
Quantity
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450 kg
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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59 kg
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Type
|
reactant
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Smiles
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ClC1=C(C=O)C=CC=C1Cl
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Name
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Quantity
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34.5 kg
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Type
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reactant
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Smiles
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[N+](=O)(O)[O-]
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Name
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Quantity
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590 L
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Type
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solvent
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Smiles
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C(C)(C)(C)OC
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Control Type
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UNSPECIFIED
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Setpoint
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42 (± 2) °C
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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to dissolve all the solids
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Type
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TEMPERATURE
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Details
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then cooled to 20-25° C. over a period of 95 minutes
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Duration
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95 min
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Type
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TEMPERATURE
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Details
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maintaining the temperature between 16 and 28° C.
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Type
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STIRRING
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Details
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The reaction mixture was stirred for 130 minutes, at between 21-25° C.
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Duration
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130 min
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Type
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CUSTOM
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Details
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quenched by controlled addition over 225 minutes into 1080 Kg of water (pre-cooled to 0-5° C.)
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Duration
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225 min
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Type
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TEMPERATURE
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Details
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maintaining the temperature between 2-20° C.
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Type
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WASH
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Details
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rinse of concentrated sulphuric acid (9.2 Kg)
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Type
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STIRRING
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Details
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The resulting suspension was stirred for 180 minutes at between 10-14° C.
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Duration
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180 min
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Type
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CUSTOM
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Details
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then isolated by filtration
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Type
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WASH
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Details
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washed
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Type
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TEMPERATURE
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Details
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with pre-cooled (0-15° C.) water (2×297 Kg)
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Type
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CUSTOM
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Details
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The isolated crude solid (151.3 Kg crude, 51.6 kg active weight)
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Type
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WASH
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Details
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washed with water (165 L), 10% w/w sodium carbonate solution (165 L)
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Type
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CUSTOM
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Details
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water (1654 Solvent was removed by reduced pressure distillation at 17-20° C. until a volume of 160 L
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Type
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ADDITION
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Details
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whereupon heptane (1140 L) was added
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Type
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TEMPERATURE
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Details
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The resulting slurry was heated to 60° C. over 54 minutes
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Duration
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54 min
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Type
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STIRRING
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Details
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stirred at between 60-65° C. for 110 minutes
|
Duration
|
110 min
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Type
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TEMPERATURE
|
Details
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cooled to 15-20° C. over 11.5 hours
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Duration
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11.5 h
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Type
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CUSTOM
|
Details
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Material was isolated by filtration
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Type
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WASH
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Details
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washed with heptane 90 L)
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Type
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CUSTOM
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Details
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then dried in vacuo at 40-45° C.
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Reaction Time |
110 min |
Name
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Type
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product
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Smiles
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ClC1=C(C=O)C(=CC=C1Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.3 kg | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 28.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |